molecular formula C13H10ClN3O5 B12519385 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid CAS No. 801288-89-1

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid

Cat. No.: B12519385
CAS No.: 801288-89-1
M. Wt: 323.69 g/mol
InChI Key: NTAAXNUDNCYMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxypyridinyl group, an amino group, and a nitrobenzoic acid moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Methoxylation: The addition of a methoxy group to the pyridine ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for amination and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 6-amino-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino and methoxy groups can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methoxypyridine-3-boronic acid
  • 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid

Uniqueness

6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

801288-89-1

Molecular Formula

C13H10ClN3O5

Molecular Weight

323.69 g/mol

IUPAC Name

6-chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid

InChI

InChI=1S/C13H10ClN3O5/c1-22-10-5-2-7(6-15-10)16-12-9(17(20)21)4-3-8(14)11(12)13(18)19/h2-6,16H,1H3,(H,18,19)

InChI Key

NTAAXNUDNCYMHE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.